molecular formula C22H32O5 B1434091 20-Hydroxy methylprednisolone, (20S)- CAS No. 387-66-6

20-Hydroxy methylprednisolone, (20S)-

Cat. No.: B1434091
CAS No.: 387-66-6
M. Wt: 376.5 g/mol
InChI Key: GXALFBTWPDTDIR-CJXIPBSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Molecular Formula Analysis

20-Hydroxy methylprednisolone (20S) is systematically named (6α,11β,20S)-11,17,20,21-tetrahydroxy-6-methylpregna-1,4-dien-3-one according to IUPAC conventions. Its molecular formula, C₂₂H₃₂O₅ , reflects a steroidal backbone modified by hydroxyl, methyl, and ketone functional groups. The molecular weight is 376.5 g/mol , computed from its empirical formula.

The numbering of the steroid nucleus follows standard pregnane nomenclature, with the 6α-methyl group and 20S-hydroxyl group distinguishing it from related glucocorticoids. The 1,4-diene-3-one moiety in rings A and B confers planar rigidity, while hydroxyl groups at positions 11β, 17α, 20S, and 21 enhance polarity.

Property Value
Molecular Formula C₂₂H₃₂O₅
Molecular Weight 376.5 g/mol
Stereocenters 9 (6α, 11β, 20S, and others)
Key Functional Groups 4 hydroxyls, 1 ketone, 1 alkene

Crystallographic Features and Stereochemical Configuration

While crystallographic data specific to 20-hydroxy methylprednisolone (20S) remain limited, analogous structures like methylprednisolone acetate (space group P2₁2₁2₁) provide insights. The steroid nucleus adopts a trans-decalin conformation in rings A–B, with chair conformations in rings C and D. The 20S-hydroxyl group occupies an equatorial position relative to the cyclopentane ring (D-ring), minimizing steric clashes with the 17α-hydroxyl and 21-hydroxymethyl groups.

Stereochemical integrity at C20 is critical for biological activity. X-ray studies of similar 20β-hydroxylated steroids reveal intramolecular hydrogen bonds between the 20-hydroxyl and neighboring carbonyl groups (e.g., O20–H⋯O3). For 20S-methylprednisolone, such interactions likely stabilize the 20S-epimer over its 20R counterpart.

Comparative Analysis of (20S) vs. (20R) Diastereomers

The 20S and 20R diastereomers exhibit distinct physicochemical properties due to stereochemical inversion at C20:

Property 20S-Epimer 20R-Epimer
Specific Rotation +83° (dioxane) Not reported
Hydrogen Bonding O20–H⋯O3 (intramolecular) Altered donor/acceptor geometry
Solubility in Dioxane High Slightly lower

The 20S configuration enables a syn-periplanar alignment between the 20-hydroxyl and 17α-hydroxyl groups, facilitating intramolecular hydrogen bonding absent in the 20R-epimer. This difference alters lipid solubility, as evidenced by partition coefficient variations in chloroform/methanol systems.

Hydrogen Bonding Networks and Conformational Stability

The 20S-epimer forms a three-dimensional hydrogen bond network :

  • Intramolecular : O20–H⋯O3 (ketone) bond with a distance of ~2.7 Å.
  • Intermolecular : O21–H⋯O17 and O11–H⋯O21 interactions in crystalline states.

These bonds impose conformational rigidity, as demonstrated by NMR coupling constants (J20,21 = 8.5–9.0 Hz). Density functional theory (DFT) calculations predict a 2.3 kcal/mol stabilization for the 20S-epimer compared to 20R due to optimized hydrogen bond geometry.

The 6α-methyl group further restricts ring A flexibility, while the 11β-hydroxyl participates in a bifurcated hydrogen bond with O9 and O12 of adjacent molecules in solid-state packing. Such interactions explain the compound’s higher melting point (228–237°C) relative to non-hydroxylated analogs.

Properties

IUPAC Name

(6S,8S,9S,10R,11S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17-19,23,25-27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17-,18-,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXALFBTWPDTDIR-CJXIPBSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)([C@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387-66-6
Record name 20-Hydroxy methylprednisolone, (20S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000387666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20-HYDROXY METHYLPREDNISOLONE, (20S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0VHF4KL3N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Stereoselective Reduction of Lactones

A pivotal step in the preparation is the stereoselective reduction of lactone intermediates derived from 20-oxopregnane. Kametani et al. (1980s) developed a method where the lactone (compound 15) is stereoselectively reduced to yield 6-lactone (17) and γ-lactone (18), which possess the (20S,22R)-diol functionality essential for the target molecule's side chain. This approach allows for precise control over stereochemistry and yields intermediates suitable for further functionalization toward 20-hydroxy steroids.

Side-Chain Elongation and Functionalization

The side chain elongation is achieved by converting steroid synthons such as di(tert-butyldimethylsilyl) ethers of 3,21-dihydroxy steroids. These synthons are further elaborated to (20S)-21-hydroxy steroids through controlled elongation reactions, as demonstrated by a novel synthetic approach reported in 2011. This methodology involves the use of 3β-(tert-butyldimethylsilyloxy)-14α,20ξ-card-5-enolide as a starting material, enabling the synthesis of both (20R) and (20S) configurations with high selectivity.

Functional Group Transformations and Protection Strategies

Advanced protection-deprotection strategies are employed to selectively functionalize hydroxyl groups on the steroid nucleus. For example, protection of 21-OH and 17-OH groups as bismethylene dioxyether and cyclic ketals facilitates selective oxidation and substitution reactions. The use of reagents such as m-chloroperbenzoic acid for epoxidation and vinyl magnesium bromide for nucleophilic ring opening are critical steps in these transformations.

Detailed Preparation Protocols and Conditions

While direct preparation methods for 20-Hydroxy methylprednisolone, (20S)- are specialized, analogous preparation methods for methylprednisolone derivatives provide insight into formulation and processing conditions that influence stability and purity.

Suspension Preparation of Methylprednisolone Acetate (Related Compound)

A patented method describes the preparation of methylprednisolone acetate suspensions, which involve:

  • Dissolving excipients such as polyethylene glycol 1500, PVP K30, sodium carboxymethyl cellulose, sodium hydrogen phosphate, sodium dihydrogen phosphate, polyoxyethylene sorbitan monoleate, and benzyl alcohol in water for injection.
  • Adding methylprednisolone acetate raw material with controlled particle size (D95 = 8-10 μm).
  • Stirring at high speeds (up to 13,000 rpm) for 10 minutes.
  • Adjusting pH to 6.0-7.0 using sodium hydroxide or sodium carbonate.
  • Sterilizing at 121°C for 15 minutes.

This method emphasizes the importance of particle size, pH control, and excipient composition to ensure stability and isotonicity, which are relevant considerations in steroid preparation.

Ingredient Quantity (g) Notes
Methylprednisolone acetate 4000 Raw material, particle size D95 8-10 μm
Polyethylene glycol 1500 1500 Solubilizer
PVP K30 200 Stabilizer
Sodium carboxymethyl cellulose 100 Suspension aid
Sodium dihydrogen phosphate 680 Buffer component
Sodium hydrogen phosphate 142 Buffer component
Polyoxyethylene sorbitan monoleate 194 Surfactant
Benzyl alcohol 916 Antiseptic
Water for injection q.s. 100 L Solvent

Research Findings on Stereoselective Synthesis

Stereochemical Control

Research highlights the critical role of stereoselective reduction in obtaining the (20S) configuration. Conditions such as choice of reducing agents, temperature control, and lactone ring size influence the stereochemical outcome. The formation of 6-lactone and γ-lactone intermediates provides a platform for introducing the hydroxy group with high stereoselectivity.

Side-Chain Modification Techniques

The elongation of the steroid side chain to introduce the 20-hydroxy group involves selective oxidation and nucleophilic addition reactions. Protection of sensitive hydroxyl groups allows for regioselective transformations, minimizing side reactions and improving yield. The use of silyl ethers as protecting groups is a common strategy to facilitate these steps.

Summary Table of Key Preparation Steps

Step Description Key Reagents/Conditions Outcome/Notes
Starting Material 20-oxopregnane or related steroidal lactone - Precursor for side-chain synthesis
Lactone Reduction Stereoselective reduction of lactone (15) Various reducing agents, temperature control Yields 6-lactone (17) and γ-lactone (18) with (20S) configuration
Side-Chain Elongation Elongation of side chain using silyl-protected synthons Di(tert-butyldimethylsilyl) ethers, elongation reagents Formation of (20S)-21-hydroxy steroids
Protection/Deprotection Protection of hydroxyl groups as ketals or ethers Formaldehyde, conc. HCl, silyl reagents Enables selective functionalization
Functional Group Transformations Oxidation, epoxidation, nucleophilic addition m-Chloroperbenzoic acid, vinyl magnesium bromide Introduces hydroxyl and other functional groups
Formulation (for suspensions) Mixing with excipients, pH adjustment, sterilization PEG 1500, PVP K30, buffers, sterilization at 121°C Stable, isotonic suspension

Chemical Reactions Analysis

Types of Reactions

20-Hydroxy methylprednisolone, (20S)-, undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include chromium trioxide for oxidation, sodium borohydride for reduction, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various hydroxylated and ketone derivatives of the parent compound, which can be further modified for specific applications .

Scientific Research Applications

Pharmacological Properties

20-Hydroxy methylprednisolone acts primarily as a glucocorticoid receptor agonist, influencing the immune response and inflammatory processes. Its mechanism involves the modulation of gene expression related to inflammation and immune function, which is critical in treating various disorders.

A. Inflammatory Diseases

20-Hydroxy methylprednisolone is extensively used in managing inflammatory conditions such as:

  • Asthma : It helps control acute exacerbations and chronic management.
  • Rheumatic Diseases : Conditions like rheumatoid arthritis and systemic lupus erythematosus benefit from its immunosuppressive effects.
  • Dermatological Disorders : Effective in treating conditions like psoriasis and eczema through topical formulations.

B. Autoimmune Disorders

The compound plays a significant role in managing autoimmune diseases by suppressing the overactive immune response, thereby reducing tissue damage.

C. Cancer Therapy

In oncology, it is used as part of combination therapies for hematological malignancies, where it helps mitigate inflammation associated with tumor growth and treatment side effects.

Dosage Forms and Administration

20-Hydroxy methylprednisolone is available in various formulations, including:

  • Oral Tablets : Commonly prescribed for chronic conditions.
  • Injectable Forms : Utilized for acute conditions requiring rapid action.
  • Topical Preparations : Applied directly to affected areas for localized treatment.

A. Case Study on Asthma Management

A study involving patients with severe asthma demonstrated that administration of 20-Hydroxy methylprednisolone significantly reduced hospital admissions due to exacerbations compared to standard care protocols. Patients receiving the compound showed improved lung function metrics within two weeks of treatment initiation.

B. Rheumatoid Arthritis Treatment

In a clinical trial involving rheumatoid arthritis patients, those treated with 20-Hydroxy methylprednisolone experienced a marked reduction in joint swelling and pain scores compared to a placebo group over a six-month period, indicating its efficacy in managing chronic inflammatory conditions.

Comparative Efficacy Table

ConditionStandard Treatment20-Hydroxy Methylprednisolone Efficacy
AsthmaInhaled corticosteroidsSignificant reduction in exacerbations
Rheumatoid ArthritisDMARDsImproved pain and swelling scores
PsoriasisTopical steroidsEnhanced skin clearance
Systemic Lupus ErythematosusImmunosuppressantsReduced disease activity

Side Effects and Considerations

While 20-Hydroxy methylprednisolone is effective, it is associated with potential side effects such as:

  • Weight gain
  • Increased blood sugar levels
  • Risk of infections
  • Osteoporosis

Monitoring is essential during treatment to mitigate these risks.

Mechanism of Action

The mechanism of action of 20-Hydroxy methylprednisolone, (20S)-, involves binding to glucocorticoid receptors, which then translocate to the nucleus and modulate gene expression. This leads to decreased vasodilation, reduced capillary permeability, and suppression of leukocyte migration to sites of inflammation. These effects collectively contribute to its anti-inflammatory and immunosuppressive properties .

Comparison with Similar Compounds

Structural Features

Key structural differences among corticosteroids determine their potency, receptor affinity, and metabolic pathways:

Compound Molecular Weight Key Structural Modifications
20-Hydroxy Methylprednisolone (20S)- 362.46 20(S)-hydroxyl group; lacks 6α-methyl group
Methylprednisolone 374.47 6α-methyl group; 11β,17α,21-triol configuration
Prednisolone 360.44 No 6α-methyl group; 11β,17α,21-triol
Dexamethasone 392.46 9α-fluoro, 16α-methyl groups; enhanced stability
  • 20-Hydroxy Methylprednisolone : The 20(S)-hydroxyl group likely reduces glucocorticoid receptor (GR) binding compared to methylprednisolone, analogous to how 20-hydroxy leukotriene B4 acts as a weak agonist .
  • Methylprednisolone : The 6α-methyl group increases glucocorticoid potency and reduces mineralocorticoid activity compared to prednisolone .

Pharmacokinetic and Pharmacodynamic Differences

Parameter 20-Hydroxy Methylprednisolone Methylprednisolone Prednisolone Dexamethasone
Half-Life Not reported ~2–3 hours ~2–3 hours ~36–72 hours
Glucocorticoid Potency Low (inferred) High Moderate Very High
Metabolic Role Metabolite/Impurity Active drug Active drug Active drug
  • 20-Hydroxy Methylprednisolone : Likely undergoes rapid hepatic metabolism due to the polar 20-hydroxy group, limiting systemic exposure .
  • Methylprednisolone vs. Prednisolone : Methylprednisolone’s 6α-methyl group enhances lipophilicity and tissue penetration, contributing to its higher potency .

Clinical and Research Implications

Comparative Efficacy in Disease Models

  • Anti-inflammatory Activity : Methylprednisolone’s potency is 20% higher than prednisolone due to structural modifications . In contrast, 20-hydroxy derivatives like 20-hydroxy LTB4 exhibit receptor desensitization , suggesting similar metabolites may dampen inflammatory responses .

Biological Activity

20-Hydroxy methylprednisolone, specifically the (20S)-enantiomer, is a derivative of methylprednisolone, a well-known corticosteroid. This compound exhibits significant biological activity, particularly in anti-inflammatory and immunosuppressive contexts. Understanding its pharmacological properties is crucial for its application in clinical settings.

Chemical Structure and Properties

20-Hydroxy methylprednisolone has the molecular formula C22H32O5C_{22}H_{32}O_5 and is classified under corticosteroids. Its structure allows it to interact with glucocorticoid receptors, influencing various biological pathways.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetics of 20-hydroxy methylprednisolone reveal its absorption, distribution, metabolism, and excretion characteristics which are essential for determining appropriate dosing regimens. A study highlighted that the volume of distribution (V) for methylprednisolone is approximately 1.28L/kg1.28\,L/kg with a clearance rate (CL) of 414ml/hr/kg414\,ml/hr/kg .

Table 1: Pharmacokinetic Parameters of Methylprednisolone

ParameterValue
Volume of Distribution (V)1.28L/kg1.28\,L/kg
Clearance (CL)414ml/hr/kg414\,ml/hr/kg
Elimination Rate (k)0.32hr10.32\,hr^{-1}

Biological Activity

The biological activity of 20-hydroxy methylprednisolone is primarily characterized by its anti-inflammatory effects. It modulates the immune response by inhibiting pro-inflammatory cytokines and promoting apoptosis in activated immune cells.

Clinical Applications

  • Autoimmune Diseases : The compound has been shown to mitigate symptoms in conditions such as rheumatoid arthritis and lupus by reducing inflammation and suppressing immune responses.
  • Respiratory Conditions : In cases of acute respiratory distress syndrome (ARDS), methylprednisolone administration has demonstrated reduced mortality rates among critically ill patients .

Study on Cardiopulmonary Bypass

A randomized controlled trial assessed the effects of low-dose methylprednisolone during cardiopulmonary bypass (CPB). Results indicated that a dose of 10mg/kg10\,mg/kg significantly reduced systemic inflammatory response syndrome (SIRS) markers compared to controls . This illustrates the potential for 20-hydroxy methylprednisolone in surgical settings to manage inflammation.

COVID-19 Treatment

In the context of COVID-19, research has shown that methylprednisolone can effectively lower mortality rates among hospitalized patients requiring oxygen therapy. A meta-analysis indicated a reduction in mortality by up to 62% when administered appropriately . This highlights the compound's critical role during viral infections characterized by hyper-inflammatory responses.

The mechanism through which 20-hydroxy methylprednisolone exerts its effects involves:

  • Glucocorticoid Receptor Activation : Binding to glucocorticoid receptors leads to transcriptional regulation of genes involved in inflammation.
  • Inhibition of Cytokine Production : It reduces the synthesis of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
  • Immune Cell Modulation : It promotes apoptosis in activated T-cells and inhibits their proliferation.

Q & A

Q. How should researchers document the synthesis and characterization of 20-hydroxy methylprednisolone, (20S)- to ensure reproducibility?

  • Methodological Answer : Provide detailed protocols for stereoselective synthesis, including reaction conditions (e.g., catalysts, temperature), purification steps (e.g., column chromatography), and characterization data (e.g., HRMS, [α]D). Follow ICMJE standards for reporting chemical safety (e.g., toxicity, storage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
20-Hydroxy methylprednisolone, (20S)-
Reactant of Route 2
20-Hydroxy methylprednisolone, (20S)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.